molecular formula C9H14N2O2S2 B3016407 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole CAS No. 338408-68-7

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B3016407
CAS No.: 338408-68-7
M. Wt: 246.34
InChI Key: HAZGBNKRFSKPHH-UHFFFAOYSA-N
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Description

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole (CAS 338408-68-7) is a chemical reagent of significant interest in medicinal chemistry and antimicrobial research. This compound belongs to the 1,2,3-thiadiazole class of heterocycles, a scaffold recognized for its broad bioactivity. Recent scientific investigations have highlighted that 4-methyl-1,2,3-thiadiazole-based derivatives exhibit potent antimycobacterial activity, specifically against Mycobacterium tuberculosis strain H37Rv, with minimum inhibitory concentration (MIC) values comparable to the standard drug isoniazid . The structural motifs present in this compound are frequently explored for developing new agents against multidrug-resistant bacterial pathogens . Researchers value this reagent as a key synthetic intermediate or a core structural unit for constructing more complex molecules, such as hydrazone derivatives, aimed at discovering new antibiotic classes . Its mechanism of action is believed to involve interaction with bacterial targets, with molecular docking studies on analogous compounds suggesting potential inhibition of essential enzymes like enoyl-ACP reductase (InhA) . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-cyclohexylsulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZGBNKRFSKPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylsulfonyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is in the field of medicinal chemistry, particularly for its antimicrobial properties. Research has shown that this compound exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for bacterial survival.

Case Study: Synthesis and Testing

A study conducted by researchers synthesized several derivatives of thiadiazole compounds, including this compound. The derivatives were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Agrochemicals

Pesticidal Properties

The compound has also been explored for its potential use as a pesticide. Its sulfonyl group enhances its ability to interact with biological systems, making it an effective candidate for developing new agrochemicals.

Research Findings

In agricultural studies, formulations containing this compound were tested for their efficacy against common pests. Results demonstrated a significant reduction in pest populations when applied at recommended dosages. This positions the compound as a promising agent in integrated pest management strategies.

Materials Science

Polymer Applications

Another intriguing application of this compound lies in materials science, specifically in the development of polymers. The unique chemical structure allows it to act as a cross-linking agent in polymer synthesis.

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into polymer matrices to enhance mechanical properties. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers. This application could lead to advancements in creating more durable materials for various industrial applications.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agent against bacterial strainsSignificant antibacterial activity observed
AgrochemicalsPotential pesticide with effective pest control propertiesEffective against common agricultural pests
Materials ScienceCross-linking agent in polymer synthesisImproved mechanical properties in synthesized polymers

Mechanism of Action

The mechanism of action of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can also participate in various biochemical pathways, affecting cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • 5-(Phenylsulfonyl)-4-methyl-1,2,3-thiadiazole
  • 5-(Cyclohexylsulfonyl)-4-ethyl-1,2,3-thiadiazole
  • 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-oxadiazole

Comparison: Compared to similar compounds, 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the cyclohexylsulfonyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and potential applications. For instance, the cyclohexyl group can enhance the compound’s lipophilicity, affecting its biological activity and solubility.

Biological Activity

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C9H14N2O2S2
  • Molar Mass : 246.35 g/mol
  • CAS Number : 338408-68-7

The compound features a thiadiazole ring, which is known for contributing to various biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,2,3-thiadiazole scaffold have shown promising activity against various bacterial strains:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.78 - 3.125 mg/mL
This compoundEscherichia coli0.78 - 3.125 mg/mL
This compoundCandida albicans0.78 - 3.125 mg/mL

This data indicates that the compound exhibits significant antimicrobial activity comparable to established antibiotics .

Antitubercular Activity

The compound has also been tested for its efficacy against Mycobacterium tuberculosis. In a study assessing various thiadiazole derivatives:

  • The derivative with a similar scaffold demonstrated an MIC of 0.073 µM , indicating high potency against tuberculosis bacteria.
  • The selectivity index (SI) was notably high (SI > 3000), suggesting low cytotoxicity against human cell lines while maintaining efficacy against pathogens .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is often influenced by their structural features. For instance:

  • The presence of a sulfonyl group enhances the compound's interaction with biological targets.
  • Modifications to the thiadiazole ring can lead to variations in potency against different microorganisms .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several thiadiazole derivatives, researchers found that modifications to the cyclohexylsulfonyl moiety significantly impacted antimicrobial effectiveness. The study reported that compounds with higher hydrophobicity exhibited better membrane permeability and thus enhanced antimicrobial action.

Case Study 2: Antitubercular Activity in Vivo

In vivo studies conducted on murine models indicated that compounds similar to this compound showed promising results in reducing parasitemia levels when administered post-infection with Plasmodium berghei. The tolerability was assessed with no significant adverse effects noted at doses up to 2000 mg/kg .

Q & A

Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves stability for aqueous-sensitive compounds. Buffered solutions (pH 7.4) prevent sulfonyl group hydrolysis, confirmed by LC-MS .

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